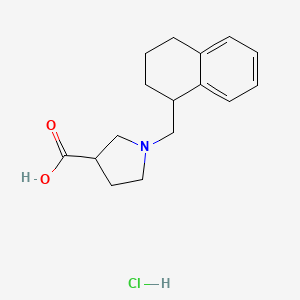

1-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)pyrrolidine-3-carboxylic acid hydrochloride

描述

属性

IUPAC Name |

1-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)pyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2.ClH/c18-16(19)14-8-9-17(11-14)10-13-6-3-5-12-4-1-2-7-15(12)13;/h1-2,4,7,13-14H,3,5-6,8-11H2,(H,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQOHLZPPIKCTJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)CN3CCC(C3)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)pyrrolidine-3-carboxylic acid hydrochloride is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This compound is characterized by a tetrahydronaphthalene moiety linked to a pyrrolidine ring, which may influence its interaction with biological targets.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C13H17ClN2O2

- Molecular Weight : 270.74 g/mol

The biological activity of this compound is believed to be mediated through its interaction with various receptors and enzymes. The presence of the tetrahydronaphthalene group may enhance lipophilicity, facilitating membrane penetration and receptor binding.

Potential Targets

- Neurotransmitter Receptors : The compound may interact with neurotransmitter systems, particularly those related to dopamine and serotonin pathways.

- Enzymatic Inhibition : It could serve as an inhibitor for certain enzymes involved in metabolic pathways.

Antidepressant Effects

Research indicates that compounds with similar structures exhibit antidepressant-like effects in animal models. For instance, studies on tetrahydronaphthalene derivatives suggest modulation of serotonin and norepinephrine levels in the brain, which are critical for mood regulation.

Anticonvulsant Activity

Some derivatives of pyrrolidine compounds have shown anticonvulsant properties. The mechanism may involve the enhancement of GABAergic transmission or inhibition of excitatory neurotransmitter release.

Case Study 1: Antidepressant Activity

A study published in Pharmacology Biochemistry and Behavior demonstrated that a related compound significantly reduced depressive-like behavior in mice when administered in controlled doses. The study highlighted the importance of the tetrahydronaphthalene structure in enhancing serotonin receptor affinity .

Case Study 2: Neuroprotective Effects

In another research article from Journal of Medicinal Chemistry, the neuroprotective effects of similar compounds were evaluated. The findings indicated that these compounds could protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential therapeutic applications for neurodegenerative diseases .

Data Tables

相似化合物的比较

Aromatic Groups

Functional Groups

- Carboxylic Acid vs. Ester/Amide : The carboxylic acid in the target compound and 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid enables ionic interactions, whereas BD157962’s ester group and Compound b’s carboxamide prioritize lipophilicity or stability .

- Salt Forms: Hydrochloride salts (target compound, BD157962, CAS 1049734-07-7) enhance solubility compared to non-salt forms (Compounds a, b) .

准备方法

Radical Redox Annulation Method

- A bifunctional reagent bearing a redox-active ester (such as an N-hydroxyphthalimide ester) tethered to a nucleophile is reacted with an aryl alkene under visible-light irradiation.

- An Iridium(III) photocatalyst and a Brønsted acid facilitate a proton-coupled electron transfer to generate a radical intermediate.

- The radical adds to the alkene, followed by an oxidative radical-polar crossover step forming a carbocation.

- Intramolecular cyclization via the tethered nucleophile yields the pyrrolidine ring with the carboxylic acid group.

This method is versatile, allowing the synthesis of pyrrolidine-3-carboxylic acid derivatives with diverse substituents, including those derived from tetrahydronaphthalene moieties.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | N-hydroxyphthalimide ester + aryl alkene | Radical generation and addition |

| 2 | Ir(III) photocatalyst, Brønsted acid, light | Oxidative radical-polar crossover |

| 3 | Intramolecular nucleophilic cyclization | Formation of pyrrolidine-3-carboxylic acid |

This approach has been demonstrated to produce pyrrolidine derivatives in moderate to high yields (up to 76%) and can be adapted for gram-scale synthesis.

Formation of the Hydrochloride Salt

- The free base of 1-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)pyrrolidine-3-carboxylic acid is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol, ether).

- This step converts the compound into its hydrochloride salt, enhancing its crystallinity and solubility profile.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Salt formation | HCl in ethanol or ether | Formation of hydrochloride salt |

Summary Table of Preparation Steps

Research Findings and Optimization Notes

- The radical redox annulation method offers a modular and efficient route to the pyrrolidine-3-carboxylic acid core, accommodating various substituents including tetrahydronaphthalenyl groups.

- Photocatalyst choice (e.g., Iridium complexes) and acid additives critically influence yield and reaction efficiency.

- Alkylation conditions require careful control to avoid over-alkylation or side reactions.

- Formation of the hydrochloride salt is straightforward and typically quantitative.

常见问题

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)pyrrolidine-3-carboxylic acid hydrochloride in laboratory settings?

- Methodological Answer : Follow OSHA and GHS guidelines for hazardous chemicals. Key practices include:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of vapors or aerosols .

- Storage : Store in sealed containers at room temperature, away from ignition sources and oxidizing agents .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste via authorized facilities .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H and C NMR to confirm the tetrahydronaphthalene and pyrrolidine moieties, with deuterated DMSO as a solvent .

- HPLC-MS : Reverse-phase HPLC with C18 columns and ESI-MS for purity assessment and molecular weight verification .

- X-ray Crystallography : For absolute stereochemical confirmation if crystalline derivatives are obtainable .

Q. How can researchers design a robust synthesis protocol for this compound?

- Methodological Answer : Apply Design of Experiments (DoE) principles:

- Screening Experiments : Use fractional factorial designs to identify critical variables (e.g., temperature, catalyst loading) .

- Reaction Optimization : Central Composite Design (CCD) to maximize yield while minimizing side products (e.g., over-reduction of the tetrahydronaphthalene ring) .

- Scale-Down Validation : Simulate large-scale conditions using microreactors to assess mass/heat transfer limitations early .

Advanced Research Questions

Q. How can computational methods enhance reaction design and mechanistic understanding of this compound’s synthesis?

- Methodological Answer : Integrate quantum chemical calculations (e.g., DFT) with experimental

- Reaction Pathway Analysis : Use tools like Gaussian or ORCA to model transition states and identify rate-limiting steps .

- Machine Learning (ML) : Train ML models on existing reaction datasets to predict optimal solvents/catalysts for stereoselective steps .

- Feedback Loops : Validate computational predictions with small-scale experiments, then refine models iteratively .

Q. What strategies address contradictions in experimental data, such as inconsistent yields or stereochemical outcomes?

- Methodological Answer :

- Sensitivity Analysis : Use Monte Carlo simulations to quantify the impact of variable uncertainties (e.g., reagent purity, moisture levels) .

- In Situ Monitoring : Implement PAT (Process Analytical Technology) tools like ReactIR to track intermediate formation and resolve kinetic ambiguities .

- Cross-Validation : Compare results across multiple analytical platforms (e.g., HPLC vs. GC-MS) to rule out instrument-specific artifacts .

Q. What engineering challenges arise during scale-up of this compound’s synthesis, and how can they be mitigated?

- Methodological Answer :

- Reactor Design : Opt for continuous-flow reactors to improve heat dissipation and reduce exothermic risks in large-scale tetrahydronaphthalene functionalization .

- Separation Technologies : Use membrane filtration or centrifugal partitioning chromatography to isolate the hydrochloride salt efficiently .

- Process Simulation : Develop Aspen Plus models to predict bottlenecks (e.g., solvent recovery efficiency) before pilot-scale trials .

Q. How can environmental impacts of this compound’s synthesis be systematically evaluated?

- Methodological Answer :

- Life Cycle Assessment (LCA) : Quantify energy use and waste generation across synthetic steps using software like SimaPro .

- Green Chemistry Metrics : Calculate E-factor and atom economy to prioritize solvent substitution (e.g., replacing dichloromethane with cyclopentyl methyl ether) .

- Ecotoxicity Screening : Perform algal or Daphnia magna assays to assess aquatic toxicity of synthetic byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。